2-(3-Hydroxyphenylamino)ethanesulfonic acid
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Overview
Description
2-(3-Hydroxyphenylamino)ethanesulfonic acid is an organic compound with the molecular formula C8H11NO4S and a molecular weight of 217.24 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to an ethanesulfonic acid moiety through an amino linkage. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenylamino)ethanesulfonic acid typically involves the reaction of 3-aminophenol with ethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as crystallization and filtration, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group leads to quinones, while reduction of the amino group results in amines .
Scientific Research Applications
2-(3-Hydroxyphenylamino)ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenylamino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activities. The sulfonic acid moiety enhances the solubility and stability of the compound in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenylamino)ethanesulfonic acid
- 2-(2-Hydroxyphenylamino)ethanesulfonic acid
- 2-(3-Methoxyphenylamino)ethanesulfonic acid
Uniqueness
2-(3-Hydroxyphenylamino)ethanesulfonic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3-hydroxyanilino)ethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c10-8-3-1-2-7(6-8)9-4-5-14(11,12)13/h1-3,6,9-10H,4-5H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUJODDVPJHJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCCS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698248 |
Source
|
Record name | 2-(3-Hydroxyanilino)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104932-73-2 |
Source
|
Record name | 2-(3-Hydroxyanilino)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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